molecular formula C10H15NO3S B14226110 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one CAS No. 501331-78-8

2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one

Cat. No.: B14226110
CAS No.: 501331-78-8
M. Wt: 229.30 g/mol
InChI Key: PPBYIQLPNLZGCD-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyl, methyl, and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a cyclopentene derivative with thiomorpholine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The intermediate products are then subjected to hydroxylation and methylation reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to saturate the double bond in the cyclopentene ring.

    Substitution: The thiomorpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopentene derivatives.

Scientific Research Applications

2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and thiomorpholine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-3-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, resulting in different chemical properties and reactivity.

    5-Methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.

    2,5-Dihydroxy-5-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, leading to different applications and reactivity.

Uniqueness

The presence of both hydroxyl and thiomorpholine groups in 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one makes it unique, providing a combination of chemical reactivity and biological activity that is not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

501331-78-8

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

2,5-dihydroxy-5-methyl-3-thiomorpholin-4-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H15NO3S/c1-10(14)6-7(8(12)9(10)13)11-2-4-15-5-3-11/h12,14H,2-6H2,1H3

InChI Key

PPBYIQLPNLZGCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C1=O)O)N2CCSCC2)O

Origin of Product

United States

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